molecular formula C21H21F2N3O7 B1679054 Posizolid CAS No. 252260-02-9

Posizolid

Cat. No. B1679054
M. Wt: 465.4 g/mol
InChI Key: HBUJYEUPIIJJOS-PBHICJAKSA-N
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Description

Molecular Structure Analysis

Posizolid has a chemical formula of C21H21F2N3O7 and a molecular weight of 465.41 . The structure includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .

Scientific Research Applications

Antibacterial Therapy

Posizolid is part of the oxazolidinone class of antibacterial chemotherapeutics. This class, including posizolid, is recognized for its unique mechanism of action and favorable pharmacokinetic and pharmacodynamic parameters. These drugs are particularly effective against Gram-positive microorganisms and have been instrumental in treating serious infections caused by multidrug-resistant bacteria. The search for new antibiotics like posizolid is driven by the need to overcome existing resistance mechanisms and effectively combat multidrug-resistant bacteria, posing a significant threat to public health (Karpiuk & Tyski, 2017).

Chemical and Biological Aspects

The oxazolidinone antibiotics, including posizolid, are characterized by a unique chemical structure. They contain an oxazolidone ring with a specific configuration, crucial for their antibiotic efficiency and low susceptibility to resistance mechanisms. This review discusses the main features of oxazolidinone antibiotics, their synthesis, and the recent developments in drug delivery systems to enhance their solubility and effectiveness (Foti, Piperno, Scala, & Giuffrè, 2021).

Ongoing Clinical Trials

Posizolid is currently in the stage of clinical trials, along with other new substances in the oxazolidinone class. These trials are crucial for determining the efficacy and safety of these new antimicrobial agents, which have the potential to treat infections by resistant Gram-positive bacteria. This reflects the ongoing efforts in the pharmaceutical industry to develop new antibacterial agents to address the rising challenge of antibiotic resistance (Karpiuk & Tyski, 2017).

Safety And Hazards

Clinical signs of acute toxicity of Posizolid lead to decreased activity, ataxia, vomiting, and tremors . It is suspected of damaging fertility or the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUJYEUPIIJJOS-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870284
Record name Posizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process.
Record name Posizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Posizolid

CAS RN

252260-02-9, 252260-06-3
Record name Posizolid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252260029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Posizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluoro-phenyl]-5-(isoxazol-3-yloxymethyl)oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POSIZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82V2M8K24R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
C Foti, A Piperno, A Scala, O Giuffrè - Molecules, 2021 - mdpi.com
This review covers the main aspects concerning the chemistry, the biological activity and the analytical determination of oxazolidinones, the only new class of synthetic antibiotics …
Number of citations: 54 www.mdpi.com
MR Barbachyn - Antibacterials: Volume II, 2018 - Springer
… repurposed as an antitubercular agent named posizolid. Posizolid exhibits in vitro activity and in … Posizolid has advanced as far as a Phase 2 EBA clinical trial in patients with pulmonary …
Number of citations: 12 link.springer.com
A Vigorito, A Maris, F Musiani - Book of abstracts, 2014 - cris.unibo.it
… The ligands chosen are three commercial oxazolidinone compounds (posizolid, eperezolid, … Docked posizolid molecule in the holo ribosomal binding site. The 5-membered ring orients …
Number of citations: 0 cris.unibo.it
P Prasher, T Mall, M Sharma - Drug Development Research, 2023 - Wiley Online Library
Carbamate group is mainly used for designing prodrugs to achieve first‐pass and systemic stability against enzyme hydrolysis as the carbamate functionality is recognized by esterase …
Number of citations: 4 onlinelibrary.wiley.com
A Naresh, MV Rao, SS Kotapalli, R Ummanni… - European Journal of …, 2014 - Elsevier
In this study, we report the synthesis of novel oxazolidinone derivatives derived from linezolid 3 having p-methoxyphenyl group at C-4 position. In vitro evaluation for their anticancer …
Number of citations: 46 www.sciencedirect.com
I Karpiuk, S Tyski - Przeglad Epidemiologiczny, 2017 - europepmc.org
This paper is the fifth part of the series concerning the search for new preparations for antibacterial therapy and discussing new compounds belonging to the oxazolidinone class of …
Number of citations: 9 europepmc.org
D Kumar, B Negi, DS Rawat - Future medicinal chemistry, 2015 - Future Science
… Posizolid is developed by AstraZeneca for the treatment of pulmonary TB [87]. It exhibited improved in vitro bactericidal activity against both extracellular and intracellular M. …
Number of citations: 42 www.future-science.com
AS Pym, C Nimmo, J Millard - Clinical Tuberculosis, 2020 - taylorfrancis.com
… posizolid activity was intermediate between linezolid and sutezolid.However, in a murine model of non-replicating TB, posizolid … pharmacokinetics of posizolid compared to sutezolid …
Number of citations: 1 www.taylorfrancis.com
SR Tetali, E Kunapaeddi, RP Mailavaram, V Singh… - Tuberculosis, 2020 - Elsevier
… Posizolid or AZD5847 (3) is another oxazolidinone derivative identified by AstraZeneca company and intended to act on gram-positive pathogens [41]. It has shown outstanding anti-TB …
Number of citations: 29 www.sciencedirect.com
KS Long, B Vester - Antimicrobial agents and chemotherapy, 2012 - Am Soc Microbiol
Linezolid is an oxazolidinone antibiotic in clinical use for the treatment of serious infections of resistant Gram-positive bacteria. It inhibits protein synthesis by binding to the peptidyl …
Number of citations: 411 journals.asm.org

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